2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile has several scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activities.
Uniqueness
2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct pharmacological properties
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-14-12-20-18(21-13-14)25-16-7-9-22(10-8-16)26(23,24)17-6-4-3-5-15(17)11-19/h3-6,12-13,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXQJWYMIRQELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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